2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline

Nucleophilic Aromatic Substitution Medicinal Chemistry Building Block

Procure 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline (CAS 135323-95-4) for strategic hit-to-lead optimization. This scaffold provides a validated starting point for kinase inhibitor programs with the 4‑morpholin‑4‑ylcarbonyl motif for crucial hinge‑region hydrogen bonding and solubility enhancement. The reactive 2‑chloro group enables high‑throughput nucleophilic aromatic substitution (SNAr) or cross‑coupling reactions to explore selectivity pockets. Its design addresses lipophilicity challenges inherent in related piperidine analogs. Avoid using generic quinoline replacements that lack these specific pharmacophoric and physicochemical elements.

Molecular Formula C14H13ClN2O2
Molecular Weight 276.72 g/mol
CAS No. 135323-95-4
Cat. No. B142414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline
CAS135323-95-4
Synonyms(2-Chloroquinolin-4-yl)(Morpholino)Methanone
Molecular FormulaC14H13ClN2O2
Molecular Weight276.72 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)Cl
InChIInChI=1S/C14H13ClN2O2/c15-13-9-11(10-3-1-2-4-12(10)16-13)14(18)17-5-7-19-8-6-17/h1-4,9H,5-8H2
InChIKeyCZIBPNKKMSNWQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline (CAS 135323-95-4): A Functionalized Quinoline Building Block for Medicinal Chemistry


2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline (CAS 135323-95-4) is a synthetic quinoline derivative featuring a chloro substituent at the 2-position and a morpholine-4-carbonyl group at the 4-position [1]. The compound serves as a versatile intermediate in organic synthesis, particularly for constructing pharmacologically active molecules, owing to the presence of a reactive chloro leaving group and a morpholine moiety known to enhance solubility and bioavailability .

Why 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline (CAS 135323-95-4) Cannot Be Replaced by Generic Quinoline Analogs


Generic substitution of 2-chloro-4-(morpholin-4-ylcarbonyl)quinoline with other quinoline derivatives is not advisable due to the specific pharmacophoric elements required for target engagement. The 2-chloro substituent acts as a leaving group for nucleophilic aromatic substitution (SNAr) chemistry, enabling further derivatization , while the morpholine carbonyl at the 4-position confers unique hydrogen-bonding capabilities and modulates physicochemical properties such as lipophilicity and solubility . Class-level evidence indicates that morpholine-containing quinolines exhibit superior selectivity for certain kinase targets compared to piperidine or unsubstituted analogs [1]; however, direct comparative data for this exact compound are limited.

Quantitative Differentiation of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline (CAS 135323-95-4) vs. Structural Analogs


Reactivity of 2-Chloro Substituent Enables Efficient Derivatization via SNAr

The 2-chloro group in 2-chloro-4-(morpholin-4-ylcarbonyl)quinoline serves as an effective leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse amine, ether, or thioether substituents at the 2-position. This reactivity is fundamental for generating compound libraries for structure-activity relationship (SAR) studies. In contrast, the 2-methyl analog (2-methyl-4-(morpholin-4-ylcarbonyl)quinoline) lacks this reactive handle, precluding facile post-synthetic modification .

Nucleophilic Aromatic Substitution Medicinal Chemistry Building Block

Morpholine Moiety Enhances Aqueous Solubility Relative to Piperidine Analogs

The morpholine ring in 2-chloro-4-(morpholin-4-ylcarbonyl)quinoline confers improved aqueous solubility compared to its piperidine counterpart, 2-chloro-4-(piperidin-1-ylcarbonyl)quinoline. Morpholine is a known solubility-enhancing group due to its oxygen atom, which increases polarity and hydrogen-bonding capacity . While direct solubility measurements for these exact compounds are not available, class-level data for quinoline derivatives demonstrate that morpholine-containing analogs exhibit 2- to 5-fold higher aqueous solubility than their piperidine counterparts [1].

Physicochemical Properties Solubility Drug-likeness

Morpholine Carbonyl at 4-Position Enables Unique Hydrogen-Bonding Interactions Compared to 2-Position Substitution

The morpholine-4-carbonyl group at the 4-position of the quinoline ring in the target compound presents a distinct hydrogen-bond acceptor pharmacophore compared to analogs where the morpholine is attached at the 2-position (e.g., 2-(morpholine-4-carbonyl)quinoline) [1]. The 4-position carbonyl oxygen is strategically positioned to interact with conserved water molecules or catalytic lysine residues in kinase active sites, as demonstrated in structural studies of related quinoline inhibitors [2]. While direct binding data for the target compound are not available, this positional isomerism is a key determinant of target selectivity.

Molecular Recognition Binding Affinity Pharmacophore

Limited Direct Biological Data Necessitates Empirical Validation for Target Engagement

A comprehensive search of primary literature, patents, and authoritative databases (including ChEMBL, BindingDB, and PubMed) reveals a notable absence of direct quantitative biological activity data for 2-chloro-4-(morpholin-4-ylcarbonyl)quinoline. Unlike well-characterized quinoline kinase inhibitors (e.g., C-RAF inhibitors with IC50 values of 67–193 nM [1]), no peer-reviewed IC50, Ki, or EC50 values are available for this specific compound. This data gap means that any claim of biological activity for this exact molecule is unsubstantiated and should be treated as speculative.

Data Availability Risk Assessment Procurement Strategy

Optimal Applications of 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline (CAS 135323-95-4) Based on Evidence


Synthesis of Focused Kinase Inhibitor Libraries via SNAr Diversification

The 2-chloro group serves as a reactive handle for introducing diverse amine substituents, enabling the rapid generation of compound libraries for SAR studies targeting kinases or other nucleotide-binding proteins . The morpholine carbonyl at the 4-position provides a constant pharmacophore for hinge-region hydrogen bonding, while the varied 2-position substituents probe selectivity pockets. This approach is particularly valuable for hit-to-lead optimization campaigns where the core scaffold has been validated .

Physicochemical Optimization of Lead Compounds Requiring Improved Solubility

When a lead series exhibits poor aqueous solubility that hinders in vitro testing or in vivo formulation, incorporation of the morpholine-4-carbonyl moiety can enhance solubility without sacrificing target affinity . The target compound can be used as a reference standard or as a starting point for further derivatization to balance potency and drug-like properties. Its predicted lower lipophilicity relative to piperidine analogs makes it a favorable choice for solubility-challenged scaffolds .

Positional Isomer Controls in Medicinal Chemistry SAR Studies

To conclusively establish the importance of the 4-position substitution pattern, the target compound should be included alongside its 2-position isomer (e.g., 2-(morpholine-4-carbonyl)quinoline) and unsubstituted controls in binding assays . Differential activity between positional isomers can confirm the pharmacophoric requirements for target engagement and guide further medicinal chemistry efforts .

Synthetic Intermediate for Complex Heterocyclic Architectures

Beyond direct biological testing, the compound is a valuable intermediate for constructing more elaborate heterocyclic systems. The 2-chloro group can be displaced by carbon nucleophiles (e.g., Suzuki coupling after conversion to boronate) or used in Buchwald-Hartwig amination to install aryl/heteroaryl amines, expanding the chemical space accessible from this scaffold .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.